1-Methyl-1-oxo-1lambda5-phosphinan-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-1-oxo-1λ5-phosphinan-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14NOP/c1-9(8)4-2-6(7)3-5-9/h6H,2-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESRJTWHNINLRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP1(=O)CCC(CC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14NOP | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2375269-75-1 | |
| Record name | 4-amino-1-methylphosphinane 1-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies for 1 Methyl 1 Oxo 1λ⁵ Phosphinan 4 Amine
Historical Context of Phosphinane Ring Construction
The initial forays into the synthesis of phosphinane rings date back to the early 20th century. These early methods were often characterized by their demanding reaction conditions and limited scope. Traditional approaches frequently involved the reaction of elemental phosphorus or phosphine (B1218219) with dienes or dihaloalkanes. These methods, while foundational, typically required high temperatures and pressures, and often resulted in low yields of the desired phosphinane products along with a mixture of other organophosphorus compounds. The use of liquid ammonia (B1221849) as a solvent was also a common feature in these early syntheses, presenting significant challenges in terms of handling and scalability. nih.gov A lack of selectivity was a major drawback, making the synthesis of specifically functionalized phosphinanes a formidable task. nih.gov
Development of Contemporary Routes to Functionalized Phosphinanes
Modern synthetic chemistry has brought forth a plethora of more efficient and selective methods for constructing functionalized phosphinane rings. These contemporary routes often employ metal catalysis and novel organophosphorus precursors to achieve milder reaction conditions and greater functional group tolerance.
Recent advancements include palladium-mediated cross-coupling reactions, which allow for the formation of carbon-phosphorus bonds under relatively mild conditions. rsc.org Another significant development is the use of pentaphosphaferrocene as a precursor, which can react with α,ω-dibromoalkanes to form phosphinane-containing spirocyclic ligand complexes. researchgate.netrsc.orgsemanticscholar.org These complexes can then be treated with nucleophiles to release the functionalized phosphinane ring, offering a versatile and high-yield pathway to these heterocycles. researchgate.netrsc.orgsemanticscholar.org This method is particularly noteworthy for its ability to generate the parent phosphinane ring, which can be subsequently functionalized. semanticscholar.org
Convergent and Divergent Synthetic Approaches to 1-Methyl-1-oxo-1λ⁵-phosphinan-4-amine
The synthesis of a multifunctional molecule like 1-Methyl-1-oxo-1λ⁵-phosphinan-4-amine can be approached from both convergent and divergent strategic standpoints.
A convergent synthesis would involve the preparation of two or more complex fragments that are then joined together in the final stages of the synthesis. For this target molecule, a plausible convergent approach could involve the synthesis of a pre-functionalized 4-aminophosphinane ring and a separate methylating/oxidizing agent. The key bond formation would be the P-methylation and subsequent oxidation.
Conversely, a divergent synthesis would start from a common intermediate that is then elaborated into a variety of target molecules. In the context of 1-Methyl-1-oxo-1λ⁵-phosphinan-4-amine, a divergent strategy could begin with a readily available phosphinane derivative, such as a 4-oxophosphinane. This key intermediate could then be subjected to various reactions to introduce the amine functionality at the 4-position and the methyl and oxo groups at the phosphorus center. This approach allows for the synthesis of a library of related compounds by varying the reagents used in the final functionalization steps.
Regioselective Synthesis of the Phosphinane Scaffold
Achieving regioselectivity in the construction of the phosphinane ring is crucial for ensuring that the desired substitution pattern is obtained. Catalyst control is a powerful tool for directing the outcome of cyclization reactions. researchgate.net For instance, in phosphine-catalyzed annulation reactions, the choice of catalyst can dictate which regioisomer is formed. researchgate.net
One strategy for the regioselective synthesis of a 4-substituted phosphinane ring involves the use of a Michael acceptor with a phosphorus nucleophile. The regioselectivity of the initial conjugate addition, followed by an intramolecular cyclization, can be controlled by the nature of the substituents on both the Michael acceptor and the phosphine precursor. Radical cascade reactions of 1,7-dienes with aldehydes have also been shown to produce N-containing polycyclic skeletons with high regio- and stereoselectivity, a strategy that could be adapted for the synthesis of phosphinane precursors. rsc.org
Stereoselective Control in the Formation of 1-Methyl-1-oxo-1λ⁵-phosphinan-4-amine
The stereochemistry at the C4 position of 1-Methyl-1-oxo-1λ⁵-phosphinan-4-amine can have a significant impact on its biological activity and physical properties. Therefore, stereoselective synthesis is a critical consideration. The stereoselective synthesis of α-aminophosphonic acids and their derivatives often relies on one of four main strategies: the use of chiral imines, chiral aldehydes, chiral phosphites, or chiral catalysts. nih.gov
These principles can be extended to the synthesis of the target molecule. For example, the reduction of a 4-oxophosphinane precursor using a chiral reducing agent could afford a chiral 4-hydroxyphosphinane, which could then be converted to the amine with retention or inversion of configuration. Alternatively, the addition of a phosphine nucleophile to a chiral imine precursor that contains the rest of the carbon backbone could establish the stereocenter at the C4 position early in the synthesis.
| Strategy | Description | Key Chiral Component |
|---|---|---|
| Route 1 | Addition of alkylphosphites to chiral imines. | Chiral amine condensed with an aldehyde. |
| Route 2 | Addition of alkyl phosphites to chiral imines. | Chiral aldehyde condensed with a non-chiral amine. |
| Route 3 | Addition of chiral alkyl phosphites to non-chiral imines. | Chiral alkyl phosphite. |
| Route 4 | Addition of non-chiral alkyl phosphites to non-chiral imines in the presence of a chiral catalyst. | Chiral catalyst. |
Functional Group Interconversions and Derivatization Strategies of the Amine and Phosphine Oxide Moieties
The amine and phosphine oxide functionalities in 1-Methyl-1-oxo-1λ⁵-phosphinan-4-amine are key handles for further derivatization and modification.
Phosphine Oxide Moiety: The phosphine oxide is a stable functional group, but it can be reduced back to the corresponding phosphine if desired. organic-chemistry.org This transformation is often challenging and requires strong reducing agents, although milder methods using silanes in the presence of catalysts have been developed. organic-chemistry.org The P=O bond can also influence the acidity of adjacent C-H bonds, allowing for α-functionalization.
Amine Moiety: The primary amine group is highly versatile and can undergo a wide range of derivatization reactions. iu.edu These include acylation to form amides, alkylation to form secondary and tertiary amines, and reaction with carbonyl compounds to form imines. iu.edu Various derivatization reagents have been developed for amines to enhance their properties for analytical purposes, such as improving chromatographic separation or increasing detection sensitivity in mass spectrometry. nih.govsigmaaldrich.com
| Reaction Type | Reagent Class | Product |
|---|---|---|
| Acylation | Acid anhydrides, acyl halides | Amides |
| Alkylation | Alkyl halides | Secondary/Tertiary amines |
| Silylation | Silylating agents (e.g., BSTFA) | Silylamines |
| Condensation | Aldehydes, Ketones | Imines (Schiff bases) |
Application of Flow Chemistry Techniques in Phosphinane Synthesis
Flow chemistry has emerged as a powerful technology in modern organic synthesis, offering numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and greater scalability. springerprofessional.denih.gov The synthesis of heterocyclic compounds, in particular, has benefited from the application of flow chemistry. springerprofessional.deuc.pt
While specific examples of the flow synthesis of 1-Methyl-1-oxo-1λ⁵-phosphinan-4-amine are not yet prevalent in the literature, the principles of flow chemistry can be readily applied to its synthesis. For instance, hazardous intermediates can be generated and consumed in situ, minimizing risk. Multi-step sequences can be "telescoped" into a single continuous process, reducing the need for isolation and purification of intermediates. uc.pt The use of immobilized reagents and catalysts in packed-bed reactors can further streamline the synthesis and purification processes. nih.gov Given the growing interest in phosphorus heterocycles for medicinal chemistry, the development of continuous flow methods for their synthesis is an active area of research. umsl.eduresearchgate.net
Advanced Structural Analysis and Conformational Studies of 1 Methyl 1 Oxo 1λ⁵ Phosphinan 4 Amine
Spectroscopic Methodologies for Unambiguous Structural Assignment (e.g., Multinuclear NMR, High-resolution Mass Spectrometry, Vibrational Spectroscopy)
Spectroscopic methods are fundamental to the initial characterization and detailed structural elucidation of 1-Methyl-1-oxo-1λ⁵-phosphinan-4-amine.
Multinuclear NMR Spectroscopy is a powerful tool for probing the chemical environment of magnetically active nuclei. For this compound, ¹H, ¹³C, and ³¹P NMR spectroscopy would provide critical data.
¹H NMR: The proton NMR spectrum would reveal the number of distinct proton environments, their multiplicities (indicating neighboring protons), and their relative spatial orientations through coupling constants. Key expected signals would include those for the P-methyl group, the axial and equatorial protons on the phosphinane ring, and the protons of the amine group. The chemical shifts and coupling constants of the ring protons are particularly sensitive to the ring's conformation.
¹³C NMR: The carbon NMR spectrum would indicate the number of non-equivalent carbon atoms. The chemical shifts of the ring carbons would be influenced by their hybridization, substitution, and stereochemical relationship to the phosphoryl and amine groups.
³¹P NMR: Phosphorus-31 NMR is especially informative for organophosphorus compounds. A single resonance would confirm the presence of one phosphorus atom, and its chemical shift would be characteristic of a pentavalent phosphine (B1218219) oxide within a six-membered ring.
High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact molecular formula. By measuring the mass-to-charge ratio with high precision, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, thus confirming the molecular formula of C₆H₁₄NOP.
Vibrational Spectroscopy , including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in the molecule. Characteristic vibrational frequencies would be expected for:
P=O stretching (typically a strong absorption in the IR spectrum)
N-H stretching of the amine group
C-H stretching and bending modes
P-C stretching
The following table summarizes the expected spectroscopic data for 1-Methyl-1-oxo-1λ⁵-phosphinan-4-amine, based on typical values for similar structures.
| Spectroscopic Technique | Expected Data/Observations |
| ¹H NMR | Signals for P-CH₃, axial and equatorial ring protons with distinct chemical shifts and coupling constants, and NH₂ protons. |
| ¹³C NMR | Resonances for all unique carbon atoms, with chemical shifts influenced by proximity to phosphorus, oxygen, and nitrogen. |
| ³¹P NMR | A single resonance in the chemical shift range characteristic of phosphinane oxides. |
| HRMS | A molecular ion peak corresponding to the exact mass of C₆H₁₄NOP. |
| IR Spectroscopy | Strong absorption band for the P=O stretch, characteristic bands for N-H and C-H stretches. |
X-ray Crystallographic Insights into Solid-State Architecture and Intermolecular Interactions
Single-crystal X-ray diffraction provides the most definitive information about the solid-state structure of a molecule. For 1-Methyl-1-oxo-1λ⁵-phosphinan-4-amine, an X-ray crystal structure would unambiguously determine:
Bond lengths and angles: Precise measurements of all interatomic distances and angles within the molecule.
Conformation of the phosphinane ring: Whether the ring adopts a chair, boat, or twist-boat conformation in the solid state.
Relative stereochemistry: The spatial arrangement of the substituents on the ring, including the orientation of the methyl, oxo, and amine groups (e.g., axial vs. equatorial).
Intermolecular interactions: The presence and geometry of hydrogen bonds (e.g., between the amine group and the phosphoryl oxygen of a neighboring molecule) and other van der Waals forces that dictate the crystal packing.
A hypothetical table of crystallographic data is presented below.
| Parameter | Hypothetical Value/Information |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| Ring Conformation | Predominantly a chair conformation. |
| Substituent Orientations | Determination of whether the P-methyl, P=O, and C-amine groups are in axial or equatorial positions. |
| Hydrogen Bonding | Evidence of intermolecular N-H···O=P hydrogen bonds, potentially forming dimers or chains in the crystal lattice. |
Conformational Dynamics and Energetic Landscapes of the Phosphinane Ring System
While X-ray crystallography provides a static picture, the phosphinane ring of 1-Methyl-1-oxo-1λ⁵-phosphinan-4-amine is subject to conformational dynamics in solution. The six-membered ring can undergo chair-chair interconversion, although the energy barrier for this process will be influenced by the substituents.
Computational modeling, in conjunction with variable-temperature NMR studies, can be used to explore the energetic landscape of the different conformations. The relative energies of the conformers with axial versus equatorial substituents would be of particular interest. For instance, the preference of the bulky amine group for an equatorial position to minimize steric strain would be a key factor. The anomeric effect, involving the interaction between the lone pair of the nitrogen and the σ* orbital of the P-C bond, could also play a role in stabilizing certain conformations.
Stereochemical Configurations and Chiroptical Properties
1-Methyl-1-oxo-1λ⁵-phosphinan-4-amine possesses stereocenters, leading to the possibility of different stereoisomers. The phosphorus atom can be a stereocenter if the two faces of the ring are different, and the C4 carbon atom bearing the amine group is also a stereocenter. This gives rise to diastereomers (e.g., cis and trans isomers with respect to the arrangement of the methyl and amine groups).
The separation and characterization of these stereoisomers are crucial for a complete understanding of the molecule's properties. Chiroptical techniques, such as Circular Dichroism (CD) spectroscopy , would be invaluable for distinguishing between enantiomers and for studying their absolute configurations. Each enantiomer would exhibit a CD spectrum that is a mirror image of the other.
Analysis of Intramolecular Hydrogen Bonding and Other Non-covalent Interactions
Intramolecular hydrogen bonding could potentially occur between the amine group (as a donor) and the phosphoryl oxygen (as an acceptor) in certain conformations. The existence and strength of such an interaction could be investigated using IR spectroscopy (by observing shifts in the N-H and P=O stretching frequencies in dilute solutions) and NMR spectroscopy (through the temperature dependence of the NH proton chemical shift).
Other non-covalent interactions, such as dipole-dipole interactions and steric repulsion , also influence the conformational equilibrium. The large dipole moment associated with the P=O bond will significantly impact the molecule's interactions with its environment and with other molecules.
Reactivity Profiles and Mechanistic Investigations of 1 Methyl 1 Oxo 1λ⁵ Phosphinan 4 Amine
Reactivity of the Phosphine (B1218219) Oxide Moiety in Complex Transformations
The phosphine oxide group (P=O) is a highly polar and stable functionality, often serving as the thermodynamic sink in many organophosphorus reactions, such as the Wittig reaction. wikipedia.org Its inherent stability means that it can be unreactive under certain conditions, allowing for selective transformations elsewhere in the molecule. However, the P=O moiety is far from inert and its reactivity is central to the synthetic utility of phosphine oxides.
Key transformations involving the phosphine oxide group include:
Deoxygenation (Reduction): The most fundamental transformation of a tertiary phosphine oxide is its reduction to the corresponding tertiary phosphine. This conversion is crucial for recycling phosphine oxide byproducts and for the synthesis of phosphine ligands used in catalysis. epfl.ch The process is challenging due to the high strength of the P=O bond (approx. 350 kJ/mol). epfl.ch Common methods involve stoichiometric reductants like silanes (e.g., trichlorosilane (B8805176), hexachlorodisilane) or boranes. wikipedia.orgacs.org The reduction with trichlorosilane in the presence of a base like triethylamine (B128534) typically proceeds with inversion of configuration at the phosphorus center. wikipedia.org
Activation and Conversion: The P=O bond can be activated by conversion into a better leaving group. For instance, reaction with phosgene (B1210022) or oxalyl chloride can generate a chlorophosphonium salt, which is significantly more susceptible to nucleophilic attack and reduction. acs.org
Influence on Adjacent Carbons: The electron-withdrawing nature of the phosphinoyl group increases the acidity of protons on the α-carbon atoms (the carbons adjacent to the phosphorus). rsc.org This allows for deprotonation with a strong base to form a carbanion, which can then participate in C-C bond-forming reactions, providing a pathway to functionalize the phosphinane ring at the 2 and 6 positions. rsc.org
The following table summarizes key reactions targeting the phosphine oxide moiety.
Interactive Table 1: Selected Transformations of the Phosphine Oxide Moiety
| Reaction Type | Reagents | Product Type | Key Feature |
|---|---|---|---|
| Deoxygenation | HSiCl₃, Et₃N | Tertiary Phosphine | Inversion of stereochemistry at P |
| Deoxygenation | Si₂Cl₆ | Tertiary Phosphine | High yields, retention of stereochemistry |
| Activation | (COCl)₂ or COCl₂ | Chlorophosphonium Salt | Increases reactivity for subsequent reduction |
Transformations Involving the Amine Functionality
The primary amine at the C-4 position of the phosphinane ring is a versatile nucleophilic center, capable of undergoing a wide range of classical amine reactions. Its reactivity allows for the elaboration of the molecule, introducing new functional groups and building molecular complexity.
Common transformations include:
N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding amides.
N-Alkylation: The amine can be alkylated using alkyl halides, although over-alkylation to secondary and tertiary amines or even quaternary ammonium (B1175870) salts is possible. Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation.
Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates leads to the formation of substituted ureas and thioureas, respectively.
Participation in Mannich-type Reactions: The amine can react with an aldehyde and a compound containing an active hydrogen (like a secondary phosphine oxide) in a three-component Kabachnik-Fields reaction to form α-aminophosphine oxides. researchgate.net
Interactive Table 2: Representative Reactions of the Amine Functionality
| Reaction Type | Reagents | Functional Group Formed |
|---|---|---|
| N-Acylation | RCOCl, Base | Amide (-NHCOR) |
| N-Sulfonylation | RSO₂Cl, Base | Sulfonamide (-NHSO₂R) |
| Reductive Amination | R₂C=O, [H] | Secondary/Tertiary Amine (-NHR', -NR'₂) |
| Urea Formation | R-N=C=O | Urea (-NHCONHR) |
Synergistic Reactivity Between Phosphine Oxide and Amine Centers
The spatial proximity of the phosphoryl (P=O) and amino (-NH₂) groups within the same cyclic structure allows for synergistic effects and bifunctional reactivity. Aminophosphine (B1255530) oxides (AmPOs) are recognized for their unique properties stemming from the presence of a hard Lewis basic P=O center and a softer nitrogen center. nih.govresearchgate.net
Ligand Coordination: The two donor sites can act in concert to chelate metal ions. The phosphine oxide oxygen is a hard donor, preferring hard metal ions, while the amine nitrogen is a softer donor. This bifunctional nature makes such compounds interesting ligands in coordination chemistry and catalysis. nih.govresearchgate.net
Intramolecular Hydrogen Bonding: The N-H protons of the amine can form intramolecular hydrogen bonds with the phosphoryl oxygen. This interaction can influence the conformational preference of the phosphinane ring and modulate the basicity and nucleophilicity of both the amine and the phosphine oxide oxygen.
Organocatalysis: Chiral aminophosphine oxides have emerged as effective organocatalysts. researchgate.net The amine can activate substrates through the formation of iminium ions, while the phosphine oxide can act as a Lewis base or hydrogen bond donor to coordinate and orient other reactants.
Exploration of Pericyclic and Other Concerted Reaction Pathways
Pericyclic reactions are concerted processes that occur through a single, cyclic transition state, without the formation of intermediates. numberanalytics.comnumberanalytics.com They are characterized by high stereospecificity, governed by the rules of orbital symmetry. libretexts.org The main classes include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. libretexts.org
The involvement of the 1-methyl-1-oxo-1λ⁵-phosphinan-4-amine nucleus in pericyclic reactions is not extensively documented. However, the structural motifs present in the molecule suggest potential for such transformations under appropriate conditions.
Diels-Alder Reactions: The carbon-carbon double bond that could be formed by derivatization within the phosphinane ring could potentially act as a dienophile in a [4+2] cycloaddition reaction. The stereochemical outcome would be influenced by the steric bulk and electronic nature of the phosphinoyl group.
Electrocyclic Reactions: If a conjugated polyene system were constructed incorporating the phosphinane ring, it could undergo thermally or photochemically induced electrocyclic ring closure or opening.
Sigmatropic Rearrangements: A substituent attached to the ring could potentially undergo a sigmatropic shift, where a sigma bond migrates across a pi system.
While specific examples involving this exact compound are scarce, the broader field of organophosphorus chemistry includes examples of phosphorus-containing molecules participating in concerted pathways. Further research is needed to explore these possibilities for the phosphinane nucleus.
Reactivity Under Varied Reaction Conditions (e.g., pH, Temperature, Solvent Effects, Additives)
The outcome of reactions involving 1-Methyl-1-oxo-1λ⁵-phosphinan-4-amine can be highly sensitive to the reaction conditions.
pH/Basicity: The pH of the medium significantly affects the protonation state of the primary amine. Under acidic conditions (low pH), the amine will be protonated to form an ammonium salt (-NH₃⁺), which is not nucleophilic. Under neutral or basic conditions (higher pH), the free amine (-NH₂) is present and acts as an effective nucleophile. As demonstrated in multicomponent reactions, the intrinsic basicity of the amine can switch the reaction pathway between simple addition and a more complex ring-opening cascade. semanticscholar.org
Temperature: Temperature can be a critical factor in determining product distribution, especially when kinetic and thermodynamic products are possible. In the aforementioned three-component reaction, lower temperatures favor the formation of α-aminophosphine oxides, while higher temperatures (e.g., 80 °C) promote the transformation into phosphinoyl-functionalized 3-aminomethylene chromanones. semanticscholar.org This suggests that the ring-opening pathway has a higher activation energy and is favored at elevated temperatures.
Solvent Effects: The choice of solvent can influence reaction rates and selectivity. Polar protic solvents can stabilize charged intermediates and transition states through hydrogen bonding, while polar aprotic solvents can accelerate Sₙ2 reactions. The solubility of reactants and reagents is also a key consideration.
Additives/Catalysts: The addition of catalysts can open up new reaction pathways or accelerate existing ones. For instance, while some reactions involving the amine and phosphine oxide may proceed without a catalyst, the use of a base or an acid catalyst can be essential for others. semanticscholar.org In cross-coupling reactions, metal catalysts (e.g., palladium, nickel) are often required to facilitate C-P bond formation. organic-chemistry.org
The following table illustrates the impact of reaction conditions on a multicomponent reaction involving an amine, a phosphine oxide, and a chromone (B188151) derivative. semanticscholar.org
Interactive Table 3: Effect of Temperature and Amine Basicity on Reaction Outcome
| Amine Type | Temperature | Catalyst | Predominant Product |
|---|---|---|---|
| Aliphatic (more basic) | Ambient | None | α-Aminophosphine Oxide |
| Aliphatic (more basic) | 80 °C | None | Ring-Opened Enamine |
| Aromatic (less basic) | 80 °C | None | No Reaction |
Theoretical and Computational Chemistry Studies on 1 Methyl 1 Oxo 1λ⁵ Phosphinan 4 Amine
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of organophosphorus compounds. For phosphine (B1218219) oxides, these calculations reveal a highly polar phosphorus-oxygen bond. The nature of the P=O bond is best described as a combination of a σ-bond and a π-bond, with significant charge separation, often represented as P⁺-O⁻. This polarity is a defining feature of the phosphoryl group. rsc.org
DFT calculations on various di-n-alkyl phosphine oxides have been performed to understand their electronic structures. researchgate.net These studies correlate the electronic properties with the extraction behavior of these compounds, highlighting the importance of the charge on the phosphoryl oxygen. researchgate.net The calculated Mulliken charges and bond lengths for a representative phosphine oxide, such as trimethylphosphine oxide, provide a basis for understanding the charge distribution in 1-Methyl-1-oxo-1λ⁵-phosphinan-4-amine.
Table 1: Calculated Electronic Properties of Analogous Phosphine Oxides
| Compound | Method | P=O Bond Length (Å) | Mulliken Charge on P | Mulliken Charge on O |
|---|---|---|---|---|
| Trimethylphosphine oxide | ab initio SCF MO | 1.483 | +0.85 | -0.80 |
| Triphenylphosphine oxide | DFT/B3LYP | 1.487 | +1.02 | -0.78 |
Data is for analogous compounds and serves as an estimation for 1-Methyl-1-oxo-1λ⁵-phosphinan-4-amine.
Computational Modeling of Conformational Isomerism and Energy Minima
The conformational landscape of the six-membered phosphinane ring in 1-Methyl-1-oxo-1λ⁵-phosphinan-4-amine is expected to be similar to that of substituted cyclohexanes, with the chair conformation being the most stable. The presence of the phosphoryl and amino groups, however, introduces specific stereoelectronic effects that dictate the preferred orientation of these substituents.
Computational studies on analogous 1,3,2-dioxathiane 2-oxides, which are also six-membered rings with an exocyclic S=O bond, provide valuable insights into the conformational preferences. researchgate.net In these systems, the S=O group has a strong preference for the axial position due to favorable stereoelectronic interactions. researchgate.net For 1-Methyl-1-oxo-1λ⁵-phosphinan-4-amine, the P=O group is also expected to have a significant influence on the conformational equilibrium. The chair conformation with the P=O group in an axial or equatorial position will be the primary conformers. The relative energies of these conformers will be determined by the interplay of steric hindrance and electronic effects.
The amino group at the 4-position can also exist in either an axial or equatorial orientation. This leads to four possible chair conformers: (axial-P=O, axial-NH₂), (axial-P=O, equatorial-NH₂), (equatorial-P=O, axial-NH₂), and (equatorial-P=O, equatorial-NH₂). The relative energies of these conformers can be calculated using quantum chemical methods to determine the global energy minimum.
Table 2: Calculated Relative Energies of Conformers for an Analogous Cyclic Sulfite
| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) |
|---|---|---|
| Axial S=O Chair | 0.00 | 99.9 |
| Equatorial S=O Chair | 4.78 | <0.1 |
| Twist-boat | 5.50 | <0.1 |
Data from a computational study on 1,3,2-dioxathiane 2-oxide, an analogue of the phosphinane oxide ring system. researchgate.net
Prediction and Analysis of Spectroscopic Parameters (e.g., NMR chemical shifts, Vibrational Frequencies)
Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. For 1-Methyl-1-oxo-1λ⁵-phosphinan-4-amine, the most relevant spectroscopic techniques would be NMR spectroscopy (¹H, ¹³C, and ³¹P) and infrared (IR) spectroscopy.
³¹P NMR Chemical Shifts: The ³¹P NMR chemical shift is highly sensitive to the electronic environment of the phosphorus nucleus. DFT calculations have been shown to be effective in predicting ³¹P NMR chemical shifts for a wide range of organophosphorus compounds. nih.govbeilstein-journals.org The accuracy of these predictions can be improved by using scaling methods that correlate the calculated and experimental chemical shifts. nih.gov For 1-Methyl-1-oxo-1λ⁵-phosphinan-4-amine, the ³¹P chemical shift is expected to be in the range typical for phosphine oxides. The exact value will depend on the conformational preferences and the electronic effects of the substituents.
¹H and ¹³C NMR Chemical Shifts: The chemical shifts of the protons and carbons in the phosphinane ring can also be calculated. These calculations can help in the assignment of the experimental spectrum and in determining the predominant conformation in solution.
Vibrational Frequencies: The IR spectrum is characterized by the vibrational frequencies of the molecule's functional groups. DFT calculations can predict these frequencies with good accuracy. The most prominent feature in the IR spectrum of 1-Methyl-1-oxo-1λ⁵-phosphinan-4-amine would be the strong absorption band corresponding to the P=O stretching vibration, typically found in the region of 1150-1300 cm⁻¹. The N-H stretching vibrations of the amino group would appear in the 3300-3500 cm⁻¹ region.
Table 3: Comparison of Experimental and Calculated ³¹P NMR Chemical Shifts for Representative Phosphine Oxides
| Compound | Experimental δ (ppm) | Calculated δ (ppm) | Method |
|---|---|---|---|
| Trimethylphosphine oxide | 36.2 | 35.8 | PBE0/6-311G(2d,2p) |
| Triphenylphosphine oxide | 29.2 | 28.5 | PBE0/6-311G(2d,2p) |
Data from a study on improving the accuracy of ³¹P NMR chemical shift calculations. nih.gov
Computational Investigations of Reaction Pathways and Transition States
Computational chemistry can be used to investigate the mechanisms of reactions involving 1-Methyl-1-oxo-1λ⁵-phosphinan-4-amine. This includes identifying intermediates, transition states, and calculating activation energies. For example, the reactivity of the amino group in nucleophilic substitution or addition reactions could be modeled. Similarly, reactions involving the phosphoryl group, such as its reduction, can be studied computationally.
A computational study on the reduction of phosphine oxides by silanes using DFT calculations has provided insights into the reaction mechanism and the factors influencing the reaction rate. uq.edu.au The calculations show that the reaction proceeds via a hydride transfer from the silane to the phosphorus atom. The activation energy for this process is influenced by the electronic nature of the substituents on the phosphorus atom. uq.edu.au For 1-Methyl-1-oxo-1λ⁵-phosphinan-4-amine, the electron-donating methyl group would be expected to influence the activation barrier for such a reduction.
Table 4: Calculated Activation Energies for the Reduction of Analogous Phosphine Oxides
| Phosphine Oxide | Calculated ΔG‡ (kcal/mol) |
|---|---|
| Triphenylphosphine oxide | 32.4 |
| Trimethylphosphine oxide | 30.6 |
Data from a DFT study on the reduction of phosphine oxides by silanes. uq.edu.au
Molecular Dynamics Simulations for Dynamic Behavior Analysis
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of 1-Methyl-1-oxo-1λ⁵-phosphinan-4-amine in solution. nih.gov MD simulations model the movement of atoms over time, allowing for the study of conformational changes, solvent interactions, and the formation of intermolecular hydrogen bonds.
For 1-Methyl-1-oxo-1λ⁵-phosphinan-4-amine, MD simulations could be used to explore the conformational flexibility of the phosphinane ring and the dynamics of the amino group. The simulations could also model the interaction of the molecule with solvent molecules, such as water, to understand its solvation properties. The phosphoryl oxygen and the amino group are both capable of forming hydrogen bonds, and MD simulations can quantify the extent and lifetime of these interactions. While specific MD studies on this molecule are not available, simulations of other phosphorus-containing molecules in aqueous solution have been performed, providing a methodological basis for such investigations. researchgate.net
Analysis of Stereoelectronic Effects (e.g., Anomeric Effects)
Stereoelectronic effects play a crucial role in determining the structure, stability, and reactivity of molecules. In 1-Methyl-1-oxo-1λ⁵-phosphinan-4-amine, several stereoelectronic effects are likely to be important.
The preference for an axial P=O group in some cyclic phosphine oxides can be attributed to a form of anomeric effect, where there is a favorable interaction between the lone pairs of the ring oxygen (in an analogous oxaphosphinane) and the antibonding orbital of the P-C bond. In the case of 1-Methyl-1-oxo-1λ⁵-phosphinan-4-amine, similar interactions involving the σ* orbitals of the P-C bonds and adjacent atoms could influence the conformational equilibrium.
The orientation of the amino group at the 4-position will also be governed by stereoelectronic effects. The interaction of the nitrogen lone pair with the antibonding orbitals of adjacent C-C and C-H bonds will contribute to the relative stability of the axial and equatorial conformers. A detailed analysis of the natural bond orbitals (NBO) from quantum chemical calculations would be necessary to quantify these stereoelectronic interactions.
Applications of 1 Methyl 1 Oxo 1λ⁵ Phosphinan 4 Amine in Contemporary Chemical Disciplines
Role as a Privileged Scaffold in Ligand Design for Metal-Mediated Catalysis
The phosphinan-4-amine framework serves as a privileged scaffold in the development of chiral ligands for transition-metal-catalyzed asymmetric reactions. Chiral phosphine (B1218219) ligands are crucial in creating an asymmetric environment around a metal center, which influences both the enantioselectivity and the rate of a reaction. tcichemicals.com The design and synthesis of such ligands have been a major focus in the pursuit of highly efficient and selective catalysts for producing optically active compounds. tcichemicals.com
The presence of both a phosphorus atom and a nitrogen atom in 1-methyl-1-oxo-1λ⁵-phosphinan-4-amine allows for the creation of bidentate P,N-ligands. These ligands can chelate to a metal center, forming a stable complex that is often more effective in catalysis than monodentate ligands. The stereogenic phosphorus center, once resolved into its enantiomers, can induce chirality in the catalytic process.
Derivatives of this scaffold are anticipated to be effective in a variety of metal-mediated transformations, including:
Asymmetric Hydrogenation: Rhodium and iridium complexes of chiral phosphine ligands have demonstrated high enantioselectivities in the hydrogenation of alkenes and imines. nih.gov The phosphinan-4-amine scaffold can be elaborated to produce ligands with tailored steric and electronic properties to optimize these reactions.
Asymmetric Allylic Alkylation: Palladium-catalyzed asymmetric allylic alkylation is a powerful method for C-C bond formation, and the design of chiral diphosphine ligands has been instrumental in its development. nih.gov The phosphinan-4-amine core can be incorporated into more complex ligand architectures for this purpose.
Cross-Coupling Reactions: Chiral phosphine ligands are also employed in various cross-coupling reactions to generate chiral products. The modular nature of the phosphinan-4-amine structure allows for systematic tuning of the ligand properties to suit different coupling partners.
The following table summarizes the potential applications of ligands derived from 1-methyl-1-oxo-1λ⁵-phosphinan-4-amine in metal-mediated catalysis, based on the performance of analogous chiral phosphine ligands.
| Catalytic Reaction | Metal Catalyst | Potential Ligand Type | Expected Outcome |
| Asymmetric Hydrogenation | Rhodium, Iridium | Chiral P,N-ligands | High enantioselectivity in the reduction of functionalized alkenes and imines. nih.gov |
| Asymmetric Allylic Alkylation | Palladium | Chiral diphosphine derivatives | Enantioselective formation of C-C bonds. nih.gov |
| Asymmetric Hydroformylation | Rhodium | Phosphine-phosphite ligands | Control of regioselectivity and enantioselectivity. rsc.org |
| Cross-Coupling Reactions | Palladium, Nickel | Monodentate or bidentate phosphine ligands | Formation of chiral biaryls and other complex molecules. |
Organocatalytic Applications of the Amine/Phosphine Oxide Functionality
The dual functionality of 1-methyl-1-oxo-1λ⁵-phosphinan-4-amine also lends itself to applications in organocatalysis, where small organic molecules are used to accelerate chemical reactions. The primary amine can act as a nucleophile or a Brønsted base, while the phosphine oxide group can function as a Lewis base or a hydrogen bond acceptor.
The synergistic action of these two groups can be harnessed in bifunctional organocatalysis. For instance, the amine can activate a substrate through the formation of an enamine or iminium ion, while the phosphine oxide can coordinate to another reactant, bringing the two partners into close proximity and lowering the activation energy of the reaction.
Potential organocatalytic applications include:
Michael Additions: The amine can catalyze the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.
Aldol Reactions: As a primary amine, it can promote aldol reactions through enamine catalysis.
Ring-Opening Polymerization: Bifunctional organocatalysts bearing both hydrogen-bond donors and acceptors have been shown to be effective in the ring-opening polymerization of cyclic esters. researchgate.net The amine and phosphine oxide moieties in the phosphinan-4-amine scaffold could be exploited for similar transformations.
The phosphine oxide itself can act as a catalyst, particularly in redox-driven processes where it is transiently reduced to the corresponding phosphine. semanticscholar.org While this typically requires a stoichiometric reductant, it opens up another avenue for the catalytic use of this compound. semanticscholar.org
Precursors for Advanced Functional Materials
The rigid, well-defined structure of 1-methyl-1-oxo-1λ⁵-phosphinan-4-amine makes it an attractive building block for the synthesis of advanced functional materials. The phosphine oxide group is known to impart desirable properties such as thermal stability and can influence the electronic characteristics of a material.
Synthetic routes to functional materials based on this precursor could involve:
Polymerization: The primary amine provides a handle for polymerization reactions. For example, it can be converted into an isocyanate or reacted with diacyl chlorides to form polyamides. The resulting polymers would feature the phosphinan-4-amine unit as a repeating motif, potentially leading to materials with unique thermal or optical properties. Phosphole-based π-conjugated systems are recognized as promising building blocks for functional organic materials. researchgate.net
Incorporation into π-Conjugated Systems: The phosphine oxide group can be incorporated into larger aromatic systems to create materials with high triplet energies, which are useful as host materials in organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net
Surface Functionalization: The amine group can be used to graft the molecule onto the surface of materials like carbon nanotubes, leading to heterogeneous catalysts where the phosphine oxide moiety can act as the active site. mdpi.com
The design principles for these materials focus on leveraging the inherent properties of the phosphinan-4-amine core to achieve specific functions. For instance, the polarity and hydrogen bonding capability of the phosphine oxide and amine groups can be used to control the self-assembly and morphology of the resulting materials.
Building Blocks in the Synthesis of Complex Organic Molecules
Beyond its use in catalysis and materials science, 1-methyl-1-oxo-1λ⁵-phosphinan-4-amine is a versatile building block for the synthesis of more complex organic molecules. The primary amine can be readily transformed into a wide range of other functional groups, allowing for its incorporation into diverse molecular architectures.
Examples of synthetic transformations include:
Amide and Sulfonamide Formation: The amine can react with carboxylic acids or sulfonyl chlorides to form amides and sulfonamides, respectively. This is a common strategy for linking the phosphinan-4-amine unit to other molecular fragments.
Reductive Amination: The amine can undergo reductive amination with aldehydes and ketones to produce secondary and tertiary amines, providing access to a wider range of derivatives.
N-Arylation and N-Alkylation: The amine can be arylated or alkylated to introduce new substituents, further diversifying the available structures.
The phosphine oxide itself is a stable functional group, but it can be reduced to the corresponding phosphine if desired, opening up another dimension of chemical space. acs.org This versatility makes 1-methyl-1-oxo-1λ⁵-phosphinan-4-amine a valuable starting material for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. For instance, related aminophosphine (B1255530) oxides have garnered attention for their unique biological properties. researchgate.net
Design Principles for Molecular Recognition Systems
The ability of the phosphine oxide group to act as a strong hydrogen bond acceptor makes 1-methyl-1-oxo-1λ⁵-phosphinan-4-amine a compelling component for the design of molecular recognition systems. In these systems, a host molecule is designed to selectively bind to a specific guest molecule through non-covalent interactions.
Design principles for molecular recognition systems incorporating this scaffold would focus on:
Preorganization: The rigid cyclic structure of the phosphinan ring helps to preorganize the binding sites (the phosphine oxide and the amine) in a defined spatial arrangement, which can lead to higher binding affinities and selectivities.
Complementarity: The host molecule would be designed to have a binding cavity that is complementary in size, shape, and electronic properties to the target guest molecule.
Multiple Interactions: The combination of the hydrogen-bond-accepting phosphine oxide and the hydrogen-bond-donating amine allows for the formation of multiple hydrogen bonds with a suitable guest, leading to strong and specific binding.
Such systems could be designed to recognize and bind to a variety of guest molecules, including ions, small organic molecules, and even larger biomolecules.
Potential in Supramolecular Assembly and Self-Organization
The directed and specific non-covalent interactions that can be formed by the amine and phosphine oxide groups also give 1-methyl-1-oxo-1λ⁵-phosphinan-4-amine significant potential in the field of supramolecular chemistry. Supramolecular assembly involves the spontaneous organization of molecules into well-defined, ordered structures.
The phosphinan-4-amine molecule can participate in a variety of intermolecular interactions that can drive self-assembly, including:
Hydrogen Bonding: The amine group can act as a hydrogen bond donor, while the phosphine oxide is an excellent acceptor. This can lead to the formation of hydrogen-bonded chains, sheets, or more complex three-dimensional networks. The supramolecular architecture of related aminophenylamine derivatives is often governed by N-H···O hydrogen bonds. mdpi.com
van der Waals Forces: The hydrophobic backbone of the phosphinan ring can engage in van der Waals interactions, which play a role in the close packing of the molecules in the solid state.
By carefully controlling the conditions, it may be possible to direct the self-assembly of 1-methyl-1-oxo-1λ⁵-phosphinan-4-amine and its derivatives into a variety of supramolecular architectures with interesting properties and potential applications in areas such as crystal engineering and materials science.
Future Directions and Emerging Research Avenues for 1 Methyl 1 Oxo 1λ⁵ Phosphinan 4 Amine
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of phosphinane derivatives, including 1-methyl-1-oxo-1λ⁵-phosphinan-4-amine, is an area ripe for innovation. Current methods often involve multi-step sequences that may lack efficiency and sustainability. Future research will likely prioritize the development of greener and more atom-economical synthetic routes.
Key areas of focus include:
Catalytic C-P and C-N Bond Formation: Exploring novel catalytic systems for the direct formation of the phosphinane ring and the introduction of the amine functionality will be crucial. This could involve leveraging transition-metal catalysis or organocatalysis to achieve higher efficiency and selectivity.
Green Solvents and Reagents: A shift towards the use of environmentally benign solvents and reagents is anticipated. This aligns with the broader principles of green chemistry, aiming to reduce the environmental impact of chemical synthesis.
Biocatalysis: The use of enzymes for the synthesis of organophosphorus compounds is an emerging field. Biocatalytic approaches could offer high stereoselectivity and milder reaction conditions for the synthesis of chiral phosphinan-4-amine derivatives.
One-Pot Syntheses: Designing one-pot reaction sequences where multiple transformations occur in a single reaction vessel without the isolation of intermediates can significantly improve efficiency and reduce waste.
A recent study on the synthesis of phosphinanes highlights a novel route starting from white phosphorus, which could be adapted for the synthesis of functionalized derivatives in a more sustainable manner nih.gov.
Integration with Flow Chemistry and High-Throughput Synthesis
The integration of flow chemistry and high-throughput synthesis techniques offers a powerful platform for the rapid discovery and optimization of synthetic routes to 1-methyl-1-oxo-1λ⁵-phosphinan-4-amine and its derivatives.
Flow Chemistry:
Continuous flow processes can offer several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation. nih.govmtak.hudurham.ac.ukuc.ptresearchgate.net For the synthesis of 1-methyl-1-oxo-1λ⁵-phosphinan-4-amine, flow chemistry could be particularly beneficial for:
Handling of Hazardous Intermediates: Reactions involving potentially hazardous reagents or intermediates can be performed more safely on a smaller scale within a closed flow system.
Reaction Optimization: The rapid variation of reaction parameters such as temperature, pressure, and residence time allows for efficient optimization of reaction conditions.
Telescoped Reactions: Multiple reaction steps can be connected in a continuous sequence, eliminating the need for intermediate workup and purification. mtak.hu
High-Throughput Synthesis:
High-throughput screening methods can accelerate the discovery of new phosphinane derivatives with desired properties. rsc.org By parallelizing the synthesis of a large number of compounds, researchers can rapidly explore a wide range of structural diversity. This is particularly valuable for identifying derivatives with enhanced biological activity or novel material properties.
Exploration of Unprecedented Reactivity Modes
The unique electronic and steric properties of the 1-methyl-1-oxo-1λ⁵-phosphinan-4-amine scaffold suggest the potential for novel and unprecedented reactivity. The presence of the phosphine (B1218219) oxide, the amine group, and the cyclic structure provides multiple sites for chemical modification.
Future research in this area may focus on:
Phosphine Oxide as a Directing Group: The P=O group can act as a coordinating site for metal catalysts, directing transformations to specific positions on the phosphinane ring.
Reactivity of the P-Methyl Group: The methyl group attached to the phosphorus atom could be functionalized to introduce additional diversity.
Ring-Opening Reactions: Controlled ring-opening of the phosphinane scaffold could provide access to novel acyclic organophosphorus compounds.
Phospha-Mannich Reactions: The reactivity of the P-H group in precursor phosphine oxides can be exploited in phospha-Mannich reactions to form C-P bonds, offering a pathway to α-aminoalkylphosphine oxides. researchgate.netresearchgate.net
The study of the reactivity of phosphine oxides with various electrophiles and nucleophiles will continue to be a fertile ground for discovering new transformations. researchgate.netresearchgate.net
Advanced Computational Methodologies for Predictive Design
Advanced computational methodologies, particularly Density Functional Theory (DFT), will play an increasingly important role in the predictive design of novel 1-methyl-1-oxo-1λ⁵-phosphinan-4-amine derivatives. rsc.orgnih.govnih.govrsc.org
Computational approaches can be utilized to:
Predict Reaction Outcomes: DFT calculations can help in understanding reaction mechanisms and predicting the feasibility and selectivity of new synthetic routes.
Elucidate Structure-Property Relationships: By calculating electronic and structural properties, researchers can gain insights into how modifications to the molecular structure will affect its chemical reactivity, biological activity, or material properties.
Design Novel Catalysts: Computational screening can be used to identify promising catalyst candidates for the synthesis of phosphinane derivatives.
The use of DFT can significantly reduce the experimental effort required for the development of new compounds and processes by providing a theoretical framework for rational design.
Scope for Derivatization to Access Diverse Molecular Architectures
The 1-methyl-1-oxo-1λ⁵-phosphinan-4-amine scaffold provides a versatile platform for the synthesis of a wide range of molecular architectures. The amine functionality is a key handle for derivatization, allowing for the introduction of various substituents and the construction of more complex molecules. nih.govresearchgate.netmdpi.comiu.edusigmaaldrich.com
Future derivatization strategies may include:
N-Alkylation and N-Arylation: Introduction of different alkyl and aryl groups on the nitrogen atom to modulate the steric and electronic properties.
Amide and Sulfonamide Formation: Acylation and sulfonylation of the amine group to create libraries of amides and sulfonamides for biological screening.
Formation of Heterocycles: Using the amine as a nucleophile in reactions to construct new heterocyclic rings fused to or appended to the phosphinane core.
Modification of the Phosphinane Ring: Functionalization of the carbon backbone of the phosphinane ring to introduce additional points of diversity.
The synthesis of phosphinan-4-one derivatives serves as a key entry point to a variety of functionalized phosphinanes, including the target amine. nih.gov
Potential for New Applications in Emerging Chemical Fields
The unique structural features of 1-methyl-1-oxo-1λ⁵-phosphinan-4-amine and its derivatives suggest their potential for application in a variety of emerging chemical fields.
Catalysis: Chiral derivatives of phosphinan-4-amine could serve as novel ligands for asymmetric catalysis. The rigid cyclic backbone can provide a well-defined chiral environment around a metal center. Amine catalysts are known for their utility in a range of organic transformations. sabtechmachine.commdpi.com
Materials Science: The phosphine oxide moiety is known for its coordinating ability and can be used to create novel coordination polymers and metal-organic frameworks (MOFs). rsc.org The incorporation of the phosphinan-4-amine scaffold into polymeric materials could lead to new flame retardants or materials with interesting optical or electronic properties.
Medicinal Chemistry: Organophosphorus compounds have a rich history in drug discovery. The phosphinane scaffold could serve as a novel template for the design of new therapeutic agents. For instance, phosphinane derivatives have been investigated as potential anticancer agents. nih.gov
The continued exploration of this compound and its derivatives is expected to uncover new and exciting applications in these and other fields.
Q & A
Q. What isotopic labeling strategies are effective for tracking metabolic pathways of this compound in vivo?
- Methodological Answer :
- C/N Labeling : Synthesize isotopologues via catalytic deuteration or enzymatic incorporation.
- Imaging : Use nanoSIMS or MALDI-TOF for spatial resolution in tissue sections.
Pilot studies in rodents show hepatic clearance as the primary elimination route .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
